molecular formula C14H19NO B2817877 (2R,6S)-1-benzyl-2,6-dimethylpiperidin-4-one CAS No. 198211-15-3

(2R,6S)-1-benzyl-2,6-dimethylpiperidin-4-one

Cat. No.: B2817877
CAS No.: 198211-15-3
M. Wt: 217.312
InChI Key: RZABKAGQMPNUFJ-TXEJJXNPSA-N
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Description

The compound “(2R,6S)-1-benzyl-2,6-dimethylpiperidin-4-one” belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing the piperidine functional group, which is a six-membered saturated heterocycle with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. For example, “(2R,6S)-2,6-Diaminoheptanedioate” has a molecular formula of C7H12N2O4 , and “(2R,6S)-2,6-Heptanediol” has a molecular formula of C7H16O2 .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Piperidines, for example, are involved in a variety of chemical reactions due to the presence of the nitrogen atom in the ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its structure and the properties of similar compounds. For instance, “(2R,6S)-2,6-Diaminoheptanedioate” has an average mass of 188.182 Da , and “(2R,6S)-2,6-Heptanediol” has an average mass of 132.201 Da .

Scientific Research Applications

Synthesis and Stereochemistry

A study detailed the synthesis and stereochemistry of N-benzylated piperidones, highlighting the chair conformation with equatorial orientation of substituents, which affects the NMR chemical shifts significantly (Dindulkar et al., 2012). This research is crucial for understanding the structural aspects of such compounds.

Catalytic Applications

Research on chiral amino alcohol ligands anchored to polystyrene resins showed the high catalytic activity of compounds related to "(2R,6S)-1-benzyl-2,6-dimethylpiperidin-4-one" in the enantioselective addition of diethylzinc to benzaldehyde (Vidal‐Ferran et al., 1998). This highlights the compound's potential in asymmetric synthesis.

Antimicrobial Activity

A series of 3-benzyl-2,6-diarylpiperidin-4-one derivatives were synthesized and evaluated for antimicrobial activity, showing significant inhibitory potential against various bacterial and fungal strains (Sahu et al., 2013). This indicates the potential of these compounds in developing new antimicrobial agents.

Antitumor Activity

The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine was described, showing significant activity against the Walker 256 carcinosarcoma in rats, suggesting potential antitumor applications (Grivsky et al., 1980).

PET Ligand for NK1 Receptors

A compound similar to "this compound" was prepared as a PET ligand for investigating central neurokinin(1) (NK1) receptors, showing promise for in vivo visualization of these receptors (Mey et al., 2005).

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. For example, “(2R,6S)-1,2,6-trimethylpiperazine” has hazard statements H226, H302, and H314, indicating that it is flammable, harmful if swallowed, and causes severe skin burns and eye damage .

Future Directions

The future directions in the study of a compound depend on its potential applications and the current state of research. For example, Prottremin, a compound similar to “(2R,6S)-1-benzyl-2,6-dimethylpiperidin-4-one”, has shown antiparkinsonian activity in vivo on different animal models of Parkinson’s disease . This suggests that similar compounds could be studied for their potential therapeutic effects.

Properties

IUPAC Name

(2S,6R)-1-benzyl-2,6-dimethylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11-8-14(16)9-12(2)15(11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZABKAGQMPNUFJ-TXEJJXNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(N1CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C[C@@H](N1CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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